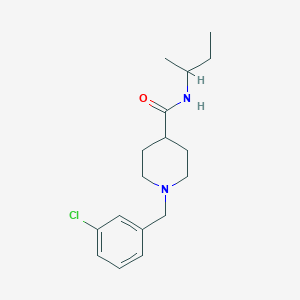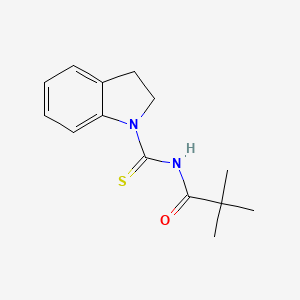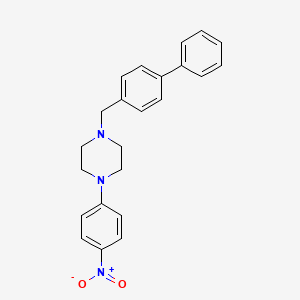![molecular formula C18H22N4O3 B5173975 5-{4-[(benzyloxy)acetyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone](/img/structure/B5173975.png)
5-{4-[(benzyloxy)acetyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{4-[(benzyloxy)acetyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known by its chemical name, BzATP, and has been extensively studied for its mechanism of action and biochemical and physiological effects.
作用機序
BzATP acts as an agonist of the P2X7 receptor, which is a member of the purinergic receptor family. Activation of the P2X7 receptor leads to the influx of calcium ions into the cell, which triggers a series of downstream signaling pathways. This ultimately leads to the release of pro-inflammatory cytokines and chemokines, which play a crucial role in regulating the immune response.
Biochemical and Physiological Effects:
BzATP has been shown to have a wide range of biochemical and physiological effects. In addition to its role in regulating microglial activation and inflammation in the brain, BzATP has also been shown to modulate the activity of various other cell types, including T cells, B cells, and dendritic cells. BzATP has also been shown to have a role in regulating the release of neurotransmitters such as glutamate and dopamine.
実験室実験の利点と制限
One of the main advantages of using BzATP in lab experiments is its specificity for the P2X7 receptor. This allows researchers to selectively activate this receptor and study its downstream effects. However, one limitation of using BzATP is its potential toxicity. BzATP has been shown to induce cell death in some cell types, which can complicate experimental results.
将来の方向性
There are several potential future directions for research on BzATP. One area of interest is the development of more selective agonists and antagonists of the P2X7 receptor. This could allow for more precise modulation of the immune response in various disease states. Another potential avenue of research is the development of BzATP-based therapies for neuroinflammatory diseases. Finally, further research is needed to fully understand the downstream effects of P2X7 receptor activation in various cell types.
合成法
The synthesis of BzATP involves the reaction of 4-(benzyloxy)acetyl chloride with 2-methyl-3(2H)-pyridazinone in the presence of piperazine. This reaction results in the formation of BzATP, which is then purified by recrystallization.
科学的研究の応用
BzATP has been extensively studied for its potential therapeutic applications in various fields of scientific research. One of the most promising applications of BzATP is in the field of neuroscience. BzATP has been shown to activate the P2X7 receptor, which plays a crucial role in regulating microglial activation and inflammation in the brain. This makes BzATP a potential therapeutic target for the treatment of neuroinflammatory diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
2-methyl-5-[4-(2-phenylmethoxyacetyl)piperazin-1-yl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-20-17(23)11-16(12-19-20)21-7-9-22(10-8-21)18(24)14-25-13-15-5-3-2-4-6-15/h2-6,11-12H,7-10,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBYDDQLDYGCDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(C=N1)N2CCN(CC2)C(=O)COCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5173912.png)
![N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]nicotinamide](/img/structure/B5173914.png)
![8-(4-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-1-piperazinyl)-5-nitroquinoline](/img/structure/B5173917.png)
![1-[4-(1-adamantyl)phenoxy]-3-(4-benzyl-1-piperidinyl)-2-propanol hydrochloride](/img/structure/B5173924.png)
![sodium 3-(4-ethoxyphenyl)-3-{[(4-methylphenyl)sulfonyl]amino}propanoate](/img/structure/B5173927.png)
![3-(4-chlorophenyl)-5-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5173930.png)
![3-(2-methylphenyl)-5-[(5-nitro-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5173938.png)
![2-methyl-N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidene-4-quinolinecarbohydrazide](/img/structure/B5173952.png)
![3-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5173967.png)
![4-{2-[(1-methyl-2,5-dioxo-3-pyrrolidinyl)amino]ethyl}benzenesulfonamide](/img/structure/B5173991.png)

![4-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B5174007.png)
